6,10-Dioxaspiro[4.5]decane-7,9-dione CAS number and properties
6,10-Dioxaspiro[4.5]decane-7,9-dione CAS number and properties
An In-Depth Technical Guide to 6,10-Dioxaspiro[4.5]decane-7,9-dione: Properties, Synthesis, and Applications in Drug Discovery
Core Compound Identification
6,10-Dioxaspiro[4.5]decane-7,9-dione is a heterocyclic organic compound featuring a spirocyclic system where a cyclopentane ring and a 1,3-dioxane-4,6-dione ring are joined by a single common carbon atom. This central quaternary spiro-carbon imparts significant three-dimensionality and conformational rigidity, making it a valuable building block in synthetic and medicinal chemistry.[1]
-
CAS Number : 58093-05-3[2]
-
Molecular Formula : C₈H₁₀O₄[2]
-
Synonyms : Cyclopentylidene malonate, 2,2-tetramethylene-4,6-dioxo-1,3-dioxane
Physicochemical and Spectroscopic Properties
The unique structural arrangement of 6,10-Dioxaspiro[4.5]decane-7,9-dione dictates its physical and chemical characteristics. The quantitative data available for this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 170.16 g/mol | [2] |
| Density | 1.3 g/cm³ (predicted) | [2] |
| Boiling Point | 444.3 °C at 760 mmHg (predicted) | [2] |
| Flash Point | 245.6 °C (predicted) | [2] |
| Topological Polar Surface Area (TPSA) | 52.6 Ų | [2] |
| XLogP3 | 1.1 |[2] |
Spectroscopic Profile
While experimental spectral data is not widely published in public repositories, an analysis of the structure allows for the prediction of key spectroscopic features essential for its characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two main groups of signals. The protons on the cyclopentane ring would appear as multiplets in the aliphatic region (approx. 1.5-2.0 ppm). A distinct singlet corresponding to the two chemically equivalent protons of the active methylene group (C8) would be observed further downfield, likely in the range of 3.5-4.0 ppm, due to the deshielding effect of the two adjacent carbonyl groups.
-
¹³C NMR Spectroscopy : The carbon spectrum would be characterized by a signal for the spiro-carbon atom, signals for the four methylene carbons of the cyclopentane ring, a signal for the active methylene carbon (C8), and two downfield signals for the equivalent carbonyl carbons (C7 and C9).
-
Infrared (IR) Spectroscopy : The IR spectrum would be dominated by strong, characteristic absorption bands corresponding to the C=O stretching vibrations of the cyclic dione functional group. These would likely appear in the region of 1700-1780 cm⁻¹. Additional peaks corresponding to C-O stretching and C-H stretching of the aliphatic ring would also be present.
Synthesis and Mechanism
The core structure of 6,10-Dioxaspiro[4.5]decane-7,9-dione is typically constructed via a condensation reaction involving a ketone and an active methylene compound, such as malonic acid. This is a variation of the Knoevenagel condensation.
Proposed Synthetic Workflow
The most logical and field-proven approach involves the reaction of cyclopentanone with malonic acid in the presence of a dehydrating agent, such as acetic anhydride, which also serves as a solvent and promotes the formation of the cyclic anhydride structure.
Caption: Proposed synthesis workflow for 6,10-Dioxaspiro[4.5]decane-7,9-dione.
Experimental Protocol: Representative Synthesis
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1.0 eq) and acetic anhydride (2.0-3.0 eq).
-
Initiation : Gently warm the mixture to dissolve the malonic acid. Once a clear solution is obtained, add cyclopentanone (1.0 eq) dropwise. A mild exothermic reaction may be observed.
-
Reaction : Heat the reaction mixture to reflux (typically 120-140 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality: Acetic anhydride serves a dual purpose. It acts as the dehydrating agent, removing the water formed during the initial condensation to drive the reaction forward according to Le Châtelier's principle. It also facilitates the cyclization of the intermediate cyclopentylidene malonic acid into the more stable six-membered dione ring.
-
-
Isolation : After completion, allow the mixture to cool to room temperature, which typically induces precipitation of the product. The slurry may be further cooled in an ice bath to maximize yield.
-
Purification : Collect the solid product by vacuum filtration. Wash the filter cake with cold water or a non-polar solvent like hexane to remove residual acetic acid and unreacted starting materials.
-
Drying : Dry the purified solid under vacuum to yield 6,10-Dioxaspiro[4.5]decane-7,9-dione.
Chemical Reactivity and Derivative Synthesis
The key to the utility of this spiro-compound is the reactivity of the methylene protons at the C8 position, which are acidic due to their position between two electron-withdrawing carbonyl groups. This allows the molecule to serve as a potent nucleophile in base-catalyzed reactions, most notably the Knoevenagel condensation with aldehydes and ketones.[3][4]
Workflow: Knoevenagel Condensation for Derivative Synthesis
This reaction provides a robust platform for attaching various substituents to the spirocyclic core, enabling the creation of large chemical libraries for screening.
Caption: General workflow for Knoevenagel condensation using the title compound.
Protocol: Synthesis of an 8-Arylidene Derivative
-
Dissolution : Dissolve 6,10-Dioxaspiro[4.5]decane-7,9-dione (1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in a suitable solvent such as ethanol or toluene in a reaction flask.
-
Catalysis : Add a catalytic amount of a weak base, such as piperidine or pyrrolidine (0.1 eq).
-
Expertise: The choice of a weak amine base is critical. It is basic enough to deprotonate the active methylene compound to generate the nucleophilic enolate but not so strong as to promote self-condensation of the aldehyde.[3]
-
-
Reaction : Stir the mixture at room temperature or with gentle heating. The reaction often results in the precipitation of the brightly colored, conjugated product. Monitor completion by TLC.
-
Isolation : Cool the reaction mixture and collect the solid product by vacuum filtration.
-
Purification : Wash the product with cold ethanol to remove catalysts and unreacted starting materials. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) can be performed if higher purity is required.
Applications in Drug Development & Medicinal Chemistry
While 6,10-Dioxaspiro[4.5]decane-7,9-dione is not typically an active pharmaceutical ingredient itself, it serves as a crucial starting material and structural scaffold for developing biologically active molecules. The rigid spirocyclic core is a highly sought-after feature in modern drug design.
Rationale for Use as a Scaffold:
-
Three-Dimensionality : The spiro-carbon introduces a fixed three-dimensional geometry, allowing for precise spatial orientation of appended functional groups. This can lead to higher binding affinity and selectivity for biological targets compared to more flexible, linear molecules.[5]
-
Novel Chemical Space : It provides an entry into novel chemical space, moving away from traditional "flat" aromatic ring systems that are prevalent in many existing drugs.
-
Physicochemical Properties : The dioxaspiro moiety can improve key drug-like properties, such as metabolic stability and solubility.[5]
Therapeutic Targets and Applications of the Dioxaspiro[4.5]decane Scaffold:
Derivatives built upon the broader dioxaspiro[4.5]decane framework have shown significant activity across several therapeutic areas:
-
CNS Disorders : The scaffold is a key component in the synthesis of potent and selective agonists for the Serotonin 1A (5-HT1A) receptor, a major target for treating anxiety and depression.[5]
-
Inflammatory Diseases : It has been used as an intermediate in the development of inhibitors for Cathepsin S, a protease involved in autoimmune and inflammatory conditions.[5]
-
Dopaminergic Modulation : Certain substituted 1,4-dioxa-7-azaspiro[4.5]decanes have been evaluated as potential dopamine agonists.[6]
-
Oncology : Aza-dioxaspiro[4.5]decane derivatives have been synthesized as ligands for the σ₁ receptor, which is overexpressed in many tumors, making them promising candidates for tumor imaging agents.[7]
The dione functionality of 6,10-Dioxaspiro[4.5]decane-7,9-dione makes it an ideal precursor for generating libraries of derivatives via the Knoevenagel condensation, which can then be screened for activity against these and other important biological targets.
Safety and Handling
As a laboratory chemical, 6,10-Dioxaspiro[4.5]decane-7,9-dione must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Class | Code | Statement |
|---|---|---|
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
-
Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound.
-
Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2025-12-29). The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science. Available from: [Link]
-
Wu, Y., & Ohlsson, E. (1993). A Modified Synthesis of (±)-(E)-7-Methyl-1,6-dioxaspiro[7][8]decane. Acta Chemica Scandinavica, 47, 422-424. Available from: [Link]
-
Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. Available from: [Link]
-
PubChem. (n.d.). 6,10-Dioxaspiro[4.5]decane, 8,8-dimethyl-7-(1-methylethyl)-. National Center for Biotechnology Information. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]
-
Wikipedia. (n.d.). Cyclopentanone. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Available from: [Link]
-
ResearchGate. (n.d.). The Knoevenagel Condensation. Available from: [Link]
-
PubMed. (n.d.). Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. 6,10-Dioxaspiro[4.5]decane-7,9-dione | 58093-05-3 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 8. scispace.com [scispace.com]
